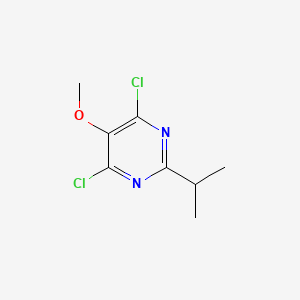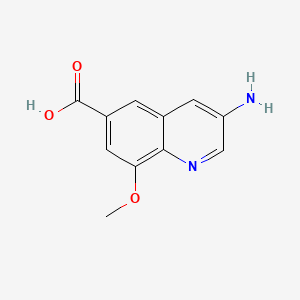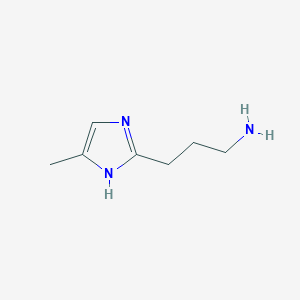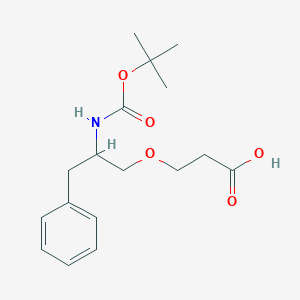
4,6-Dichloro-2-isopropyl-5-methoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 g/mol . It is a pyrimidine derivative, characterized by the presence of chlorine and methoxy groups at specific positions on the pyrimidine ring. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with methanol in the presence of a base to introduce the methoxy group . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Solvents: Dichloromethane, chloroform, and methanol are frequently used solvents.
Catalysts: Catalysts like palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative .
科学研究应用
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
相似化合物的比较
Similar Compounds
4,6-Dichloro-5-methoxypyrimidine: A closely related compound with similar chemical properties and applications.
2,4-Dichloro-5-methoxypyrimidine: Another pyrimidine derivative with comparable reactivity and uses.
Uniqueness
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine is unique due to the presence of the isopropyl group at the 2-position, which can influence its reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C8H10Cl2N2O |
|---|---|
分子量 |
221.08 g/mol |
IUPAC 名称 |
4,6-dichloro-5-methoxy-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-4(2)8-11-6(9)5(13-3)7(10)12-8/h4H,1-3H3 |
InChI 键 |
RZGBTPKXRZXALG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=C(C(=N1)Cl)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)










![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)

